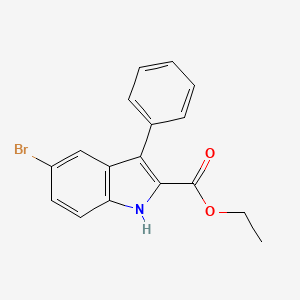
ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 59394-42-2. It has a molecular weight of 344.21 . This compound is used as a versatile building block .
Synthesis Analysis
The synthesis of indole derivatives, including ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate, has been a subject of research due to their significant role in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The total synthesis of certain compounds were started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone 126 and enecarbamate (S)-127 that afforded the exo-bridged tricycliclactone 128 .Molecular Structure Analysis
The IUPAC name of this compound is ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate . The InChI code is 1S/C17H14BrNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.21 .Aplicaciones Científicas De Investigación
Biologically Active Compounds
Indole derivatives, such as ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate, have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as potent antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties, making them useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. They have been used as anticancer agents due to their ability to inhibit the growth of cancer cells .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them effective against a variety of microbial infections .
Antidiabetic Activity
Indole derivatives have been used in the treatment of diabetes. They have shown antidiabetic activity, which makes them potential candidates for the development of new antidiabetic drugs .
Preparation of Other Compounds
Ethyl indole-2-carboxylate is used as a reactant for the preparation of other compounds such as CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .
Antioxidant Activity
Indole derivatives have shown antioxidant activity, which makes them useful in the prevention of diseases caused by oxidative stress .
Direcciones Futuras
The application of indole derivatives, including ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGUIOKBUYJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

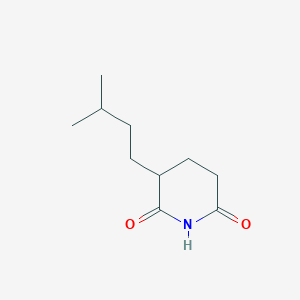
![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
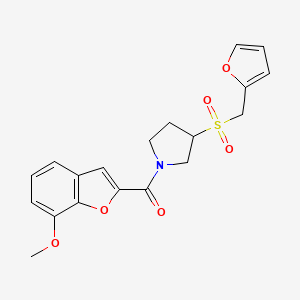
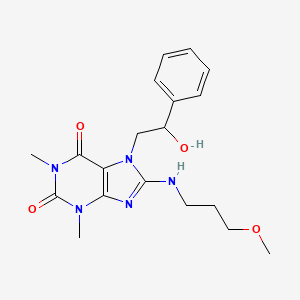
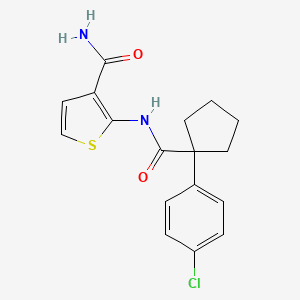
![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

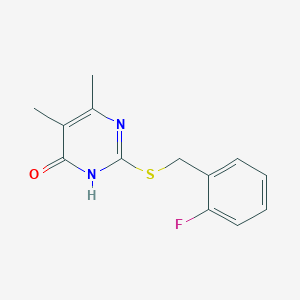
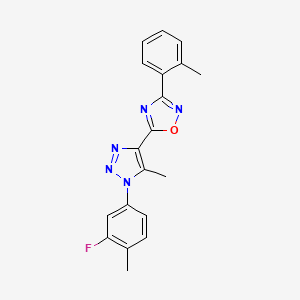
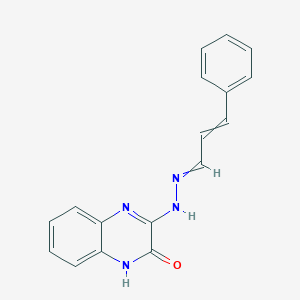
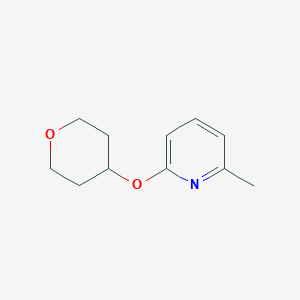
![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)